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Compound of Interest

Compound Name: (S)-2-Amino-7-Hydroxytetralin

Cat. No.: B125622

An In-Depth Technical Guide to (S)-2-Amino-7-Hydroxytetralin: Chemical Properties,
Synthesis, and Biological Evaluation Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-Amino-7-Hydroxytetralin, a
member of the 2-aminotetralin class of compounds known for their interactions with key
neurotransmitter receptors. Due to limited publicly available data on this specific enantiomer,
this guide leverages information on closely related analogs and established methodologies to
provide a thorough understanding of its chemical identity, plausible synthetic routes, and the
experimental protocols required for its pharmacological characterization.

Chemical Identifiers

A clear identification of (S)-2-Amino-7-Hydroxytetralin is fundamental for any research
endeavor. The following table summarizes its key chemical identifiers.
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Identifier Value Source

CAS Number 85951-60-6 --INVALID-LINK--[1]
Molecular Formula C10H13NO --INVALID-LINK--[1]
Molecular Weight 163.22 g/mol --INVALID-LINK--[1]

(S)-7-Hydroxy-1,2,3,4-
Synonym ] N/A
tetrahydronaphthalen-2-amine

Pharmacological Profile (Analog Data)

Direct pharmacological data for (S)-2-Amino-7-Hydroxytetralin is not extensively reported in
the peer-reviewed literature. However, the 2-aminotetralin scaffold is a well-established
pharmacophore for dopamine and serotonin receptors. The most closely related and
extensively studied analog is 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), a potent
dopamine receptor agonist. The R-(+)-enantiomer of 7-OH-DPAT shows high affinity and
selectivity for the D3 dopamine receptor subtype. The data for this analog is presented below to
provide a likely indication of the biological targets of (S)-2-Amino-7-Hydroxytetralin. It is
important to note that the N,N-dipropyl substitution in 7-OH-DPAT significantly influences its
pharmacological profile.

Table 2: Receptor Binding Affinities (Ki, nM) of (+)-7-OH-DPAT

Receptor Ki (nM) Species Comments

Over 200-fold higher
Dopamine D3 0.57 Human (cloned) affinity than for D2

receptors.[2]

Dopamine D2 >100 Human (cloned)

The (+)-isomer

o showed 20-fold lower
) Lower affinity than for o
Serotonin 5-HT1A D3 Human (cloned) affinity for 5-HT1A
receptors compared to

D3 receptors.[2]
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Experimental Protocols
Synthesis of (S)-2-Amino-7-Hydroxytetralin

A specific, detailed protocol for the enantioselective synthesis of (S)-2-Amino-7-
Hydroxytetralin is not readily available in the literature. However, a plausible and commonly
employed route would involve the reductive amination of 7-methoxy-2-tetralone, followed by
demethylation. An enantioselective approach could utilize a chiral auxiliary or an enzymatic
method. The following is a representative protocol based on general methods for the synthesis
of 2-aminotetralins.

Step 1: Reductive Amination of 7-Methoxy-2-tetralone
This protocol is adapted from general procedures for reductive amination.[3]

e Reactants: 7-methoxy-2-tetralone, ammonia (or an ammonium salt like ammonium acetate),
and a reducing agent (e.g., sodium cyanoborohydride).

e Solvent: Typically a protic solvent such as methanol or ethanol.

e Procedure:

[e]

Dissolve 7-methoxy-2-tetralone in the chosen solvent.

o Add an excess of the amine source (e.g., ammonium acetate).

o Adjust the pH to a slightly acidic condition (pH 5-6) to facilitate imine formation.

o Add the reducing agent (e.g., sodium cyanoborohydride) portion-wise at a controlled
temperature (often 0 °C to room temperature).

o Stir the reaction for several hours to overnight until completion, monitoring by techniques
like TLC or LC-MS.

o Quench the reaction, and isolate the product by extraction and purification (e.g., column
chromatography) to yield 2-amino-7-methoxytetralin.

Step 2: Demethylation
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e Reactants: 2-amino-7-methoxytetralin and a demethylating agent (e.g., boron tribromide
(BBrs) or hydrobromic acid (HBr)).

e Solvent: A suitable aprotic solvent like dichloromethane for BBrs.
e Procedure:

o Dissolve the 2-amino-7-methoxytetralin in the solvent and cool the solution (e.g., to -78 °C
for BBrs).

o Slowly add the demethylating agent.

o Allow the reaction to warm to room temperature and stir until completion.
o Carefully quench the reaction (e.g., with methanol or water).

o Neutralize the mixture and extract the product.

o Purify the crude product to obtain 2-Amino-7-Hydroxytetralin.

To obtain the (S)-enantiomer, an enantioselective method would be required, such as using a
chiral auxiliary, a chiral catalyst, or an enzymatic reductive amination step.

Radioligand Binding Assay for Dopamine D2/D3
Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of
a test compound for dopamine D2 or D3 receptors.

o Materials:

o Membrane preparations from cells stably expressing human recombinant dopamine D2 or
D3 receptors.

o Radioligand (e.qg., [3H]Spiperone or [*2°I]lodosulpride).

o Non-specific binding determinant (e.g., Haloperidol or Spiperone at a high concentration).
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o Assay Buffer: 50 mM Tris-HCI, 120 mM NaCl, 5 mM MgClz, 1 mM EDTA, pH 7.4.

o 96-well plates, glass fiber filters, and a cell harvester.

o Scintillation counter and scintillation cocktail.

e Procedure:

o Membrane Preparation: Prepare crude membrane fractions from cultured cells expressing
the receptor of interest.

o Assay Setup: In a 96-well plate, add the following in a final volume of 250 pL:

50 uL of test compound at various concentrations.

50 uL of radioligand at a concentration close to its Kd.

150 pL of membrane preparation (5-10 pg of protein).

For total binding wells, add 50 pL of assay buffer instead of the test compound.

For non-specific binding wells, add 50 uL of the non-specific binding determinant.

o Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation
to reach equilibrium.

o Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters
(pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters multiple
times with ice-cold wash buffer.

o Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and
measure radioactivity using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Determine the ICso value by fitting the data to a sigmoidal dose-response curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the radioligand concentration and Kd is its dissociation constant.
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cAMP Functional Assay for Gi/o-Coupled Receptors

This protocol is used to determine the functional activity (agonist or antagonist) of a compound

at Gi/o-coupled receptors like D2-like dopamine receptors and 5-HT1A receptors by measuring

the inhibition of cCAMP production.

o Materials:

o

[e]

o

[¢]

[e]

CHO or HEK?293 cells stably expressing the receptor of interest.

Forskolin.

Test compound.

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Cell culture reagents and plates.

e Procedure:

Cell Seeding: Seed the cells into 384-well plates and grow to confluency.

Compound Addition: On the day of the assay, replace the culture medium with assay
buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add the test compound at
various concentrations and pre-incubate.

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl
cyclase and induce cAMP production. The final concentration of forskolin should be one
that produces about 80% of its maximal effect (ECso).

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to
the manufacturer's protocol for the chosen cAMP assay Kit.

Data Analysis: Generate dose-response curves by plotting the cAMP levels against the
logarithm of the test compound concentration. For agonists, determine the ECso (potency)
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and Emax (efficacy) values. For antagonists,
of a known agonist's effect.

Visualizations
Plausible Synthetic Workflow
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Caption: Plausible synthetic workflow for (S)-2-Amino-7-Hydroxytetralin.

In Vitro Pharmacological Characterization Workflow
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Pharmacological Characterization
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Caption: Workflow for in vitro pharmacological characterization.

Dopamine D2/D3 Receptor Signaling Pathway
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Caption: Canonical Gi/o-coupled signaling pathway for D2/D3 dopamine receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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